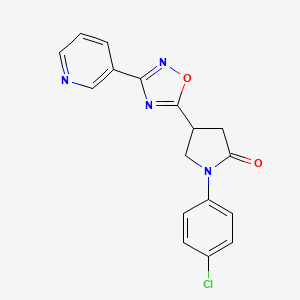

1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

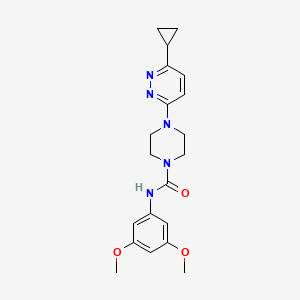

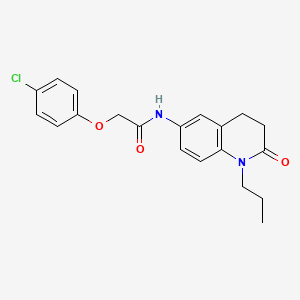

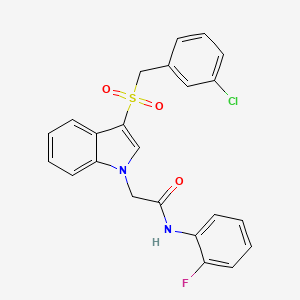

The compound "1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one" is a chemical structure that appears to be related to a class of compounds that exhibit interesting chemical and biological properties. The presence of a 4-chlorophenyl group, a pyridinyl group, and an oxadiazole ring suggests that this compound could be of interest in the field of medicinal chemistry, as these features are often found in molecules with potential pharmacological activities.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the use of various catalysts. For example, a related bicyclic thiohydantoin fused to pyrrolidine compound was synthesized through a cyclization reaction involving dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate in the presence of 4-(dimethylamino)pyridine, yielding a 79% yield . This suggests that the synthesis of the compound might also involve similar cyclization strategies and the use of catalysts to promote the reaction.

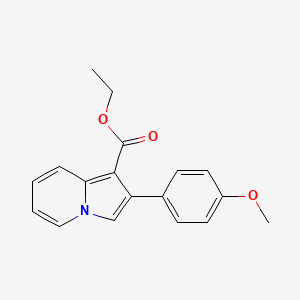

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, MS, and HRMS. Single crystal X-ray diffraction studies have been used to determine the stereochemistry of these molecules . Density functional theory (DFT) and Hartree-Fock calculations can provide insights into the molecular structure and predict NMR chemical shifts, which could be useful for confirming the structure of "1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one" .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of various functional groups. For instance, the oxadiazole ring is known to participate in nucleophilic substitution reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution . The pyrrolidine moiety might be involved in reactions typical for secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as acid dissociation constants, can be determined using potentiometric titration methods in hydroorganic solvents . The presence of multiple functional groups in the compound suggests that it could exhibit a range of acid dissociation constants, which would be important for understanding its behavior in biological systems. The antimicrobial activity of similar compounds has been tested against various bacterial strains, indicating that "1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one" might also possess such properties .

Scientific Research Applications

Potential Anticancer Applications

Research has identified derivatives of 1,2,4-oxadiazoles, including compounds structurally related to 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, as potential anticancer agents. For instance, certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been discovered as new series of apoptosis inducers, showing activity against breast and colorectal cancer cell lines. These compounds induce apoptosis by arresting cells in the G(1) phase, with the molecular target identified as TIP47, an IGF II receptor binding protein, highlighting a novel approach for cancer therapy (Zhang et al., 2005).

Synthesis and Prediction of Biological Activity

The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems has been achieved through a one-pot condensation process. These compounds have been subjected to PASS prediction for their biological activity, suggesting a methodological approach to explore the potential therapeutic uses of such derivatives (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial Applications

Compounds with the 1,3,4-oxadiazole motif, including those related to 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, have been synthesized and tested for antimicrobial activity. Certain derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents (Shailaja et al., 2010).

Electroluminescence and Optical Applications

Studies on related 1,3,4-oxadiazole derivatives have explored their electroluminescence and optical properties, revealing potential applications in light-emitting devices. The research includes the synthesis and characterization of rhenium(I) complexes with 1,3,4-oxadiazole ligands, demonstrating promising photophysical and electroluminescence performance. Such compounds exhibit high thermal stability, fluorescence in the blue region, and potential for use in electroluminescent devices (Yan, Kou, & Pu, 2013).

properties

IUPAC Name |

1-(4-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2/c18-13-3-5-14(6-4-13)22-10-12(8-15(22)23)17-20-16(21-24-17)11-2-1-7-19-9-11/h1-7,9,12H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGPEFKBJWAHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide](/img/structure/B2541878.png)

![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)

![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2541887.png)

![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)